N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by its complex molecular structure, which includes a pyrimidine ring substituted with methoxy and dimethyl groups, and a benzene ring substituted with a methyl group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include 2-methoxy-4,6-dimethylpyrimidine and 3-methylbenzenesulfonyl chloride. The reaction conditions usually require a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
- N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the pyrimidine and benzene rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-6-5-7-12(8-9)21(18,19)17-13-10(2)15-14(20-4)16-11(13)3/h5-8,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDKYAYROSBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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